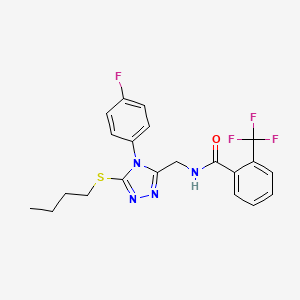

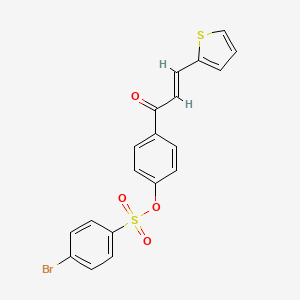

4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Polymer Science and Photocrosslinking Properties

A study by Selvam et al. (2005) synthesized polymers with bromo substituted pendant cinnamoyl moieties similar to the chemical structure , demonstrating their potential as negative photoresist materials due to good thermal stability and photocrosslinking nature. These polymers showed promise in applications requiring precise patterns, such as in the manufacturing of microelectronics and photolithography processes (Selvam, Babu, & Nanjundan, 2005).

Drug Release Studies

Arun and Reddy (2005) utilized a novel crosslinker closely related to the structure of interest for preparing polymeric hydrogels, indicating its relevance in drug release systems. This research highlights the molecule's role in controlling the release rate of drugs from hydrogels, potentially offering innovative solutions for sustained or controlled drug delivery systems (Arun & Reddy, 2005).

Organic Synthesis and Biological Evaluation

Research into the synthesis, characterization, and evaluation of various organic compounds, including benzenesulfonamide derivatives, utilized structures related to "4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate". These studies focus on the development of new compounds with potential antimicrobial activities and applications in medicinal chemistry. For instance, Fahim and Shalaby (2019) explored the reactivity of acryloyl(phenyl)benzenesulfonamide derivatives, leading to the discovery of compounds with significant in vitro antitumor activity (Fahim & Shalaby, 2019).

Nonlinear Optical Properties

Zhou et al. (2014) reported on the preparation of fluorescent polystyrene via atom transfer radical polymerization (ATRP) using dimethylamino chalcones as initiators. The resultant end-functionalized polystyrene exhibited strong green-light emission, suggesting the chemical's role in the development of new materials for optoelectronic applications (Zhou et al., 2014).

Properties

IUPAC Name |

[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-bromobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrO4S2/c20-15-5-10-18(11-6-15)26(22,23)24-16-7-3-14(4-8-16)19(21)12-9-17-2-1-13-25-17/h1-13H/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUUZRPTTYEAET-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Chloro-3-methylimidazol-4-yl)methyl]-N-[(1-ethylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2780277.png)

![2-(5-chloro-2-methylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2780279.png)

![N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B2780284.png)

![2-[2-(Dimethylamino)ethoxy]-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2780285.png)

![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2780294.png)

![1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2780298.png)